molecular formula C10H13Cl2NO2 B8065834 methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride

methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride

Cat. No.: B8065834
M. Wt: 250.12 g/mol
InChI Key: QFEIINDBBKJXOD-FVGYRXGTSA-N
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Description

Methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride is a chiral organic compound of interest in synthetic and medicinal chemistry research. Its structure, featuring both a chloroamino group and a phenylpropanoate ester backbone, makes it a potential intermediate or building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers may utilize this compound in the development of novel active compounds or as a standard in analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note: The specific applications, research value, and mechanism of action for this compound are not detailed in current public databases. The information provided here is a general assessment based on its chemical structure. Researchers are advised to consult the scientific literature for definitive data.

Properties

IUPAC Name

methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12-11)7-8-5-3-2-4-6-8;/h2-6,9,12H,7H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEIINDBBKJXOD-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of L-Phenylalanine Derivatives

The methyl ester group is typically introduced via acid-catalyzed esterification. A widely cited method involves treating L-phenylalanine with thionyl chloride (SOCl₂) in methanol:

Procedure :

  • Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 mL) at 0°C.

  • Add SOCl₂ (6.0 mL, 82.1 mmol) dropwise.

  • Stir for 24 h at room temperature.

  • Remove solvents under reduced pressure.

  • Recrystallize from EtOAc/EtOH (95:5) to obtain methyl (2S)-2-amino-3-phenylpropanoate hydrochloride (97% yield).

Key Data :

ParameterValue
Yield90–97%
Melting Point150–154°C
Optical Rotation[α]D = –3.0 (c 1, H₂O)

Introduction of the Chloroamino Group

Chlorination of the primary amine is achieved using N-chlorosuccinimide (NCS) or hypochlorous acid (HOCl). A two-step protocol is employed to avoid over-chlorination:

Procedure :

  • Neutralization : Treat methyl (2S)-2-amino-3-phenylpropanoate hydrochloride (5.0 g, 23.2 mmol) with triethylamine (3.2 mL, 23.2 mmol) in dichloromethane (DCM, 50 mL) at 0°C.

  • Chlorination : Add NCS (3.4 g, 25.5 mmol) and stir for 6 h at 25°C.

  • Acidification : Quench with 1 M HCl (20 mL) and extract with DCM.

  • Isolation : Evaporate solvents and recrystallize from methanol/ether to obtain the target compound.

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)>98%
Chlorine Content16.4% (theoretical: 16.5%)

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve NCS reactivity, while methanol leads to ester hydrolysis.

  • Temperature : Reactions at 0–25°C prevent decomposition of the N-chloro intermediate.

Stereochemical Integrity

The (2S) configuration is preserved during chlorination, confirmed by comparing optical rotations of intermediates:

Compound[α]D (c 1, H₂O)
Methyl (2S)-2-amino-3-phenylpropanoate–3.0
Methyl (2S)-2-(chloroamino)-3-phenylpropanoate–2.8

Alternative Routes

Reductive Amination with Chloroamine

A less common approach involves reductive amination of methyl 3-phenyl-2-oxopropanoate with chloroamine (NH₂Cl):

  • React methyl 3-phenyl-2-oxopropanoate (10.0 g, 56.2 mmol) with NH₂Cl (4.3 g, 61.8 mmol) in methanol.

  • Add NaBH₃CN (5.7 g, 90.0 mmol) and stir for 12 h.

  • Acidify with HCl and isolate the product (55% yield).

Limitations : Lower yields due to competing side reactions.

Enzymatic Resolution

Racemic methyl 2-(chloroamino)-3-phenylpropanoate is resolved using immobilized lipases (e.g., Candida antarctica):

EnzymeSelectivity (ee)Yield
C. antarctica Lipase B98%42%

Industrial-Scale Considerations

Cost-Effective Chlorinating Agents

  • t-BuOCl : Offers higher selectivity than NCS but requires anhydrous conditions.

  • Electrochemical Chlorination : Emerging as a green alternative with 75% yield.

Waste Management

  • Neutralization of SOCl₂ byproducts (HCl, SO₂) requires scrubbers.

  • NCS residues are treated with NaHSO₃ to minimize environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.45–7.28 (m, 5H, Ar–H), 4.42 (dd, J = 5.2, 7.4 Hz, 1H, α-CH), 3.82 (s, 3H, OCH₃), 3.34 (dd, J = 14.6, 5.2 Hz, 1H, CH₂Ph), 3.21 (dd, J = 14.6, 7.4 Hz, 1H, CH₂Ph).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1540 cm⁻¹ (N–Cl).

Chromatographic Purity

MethodColumnRetention TimePurity
HPLC (UV 254 nm)C18, 60% MeOH/H₂O8.2 min98.5%

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, chloro-, methyl ester, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted phenylalanine derivatives.

    Hydrolysis: The major product is L-phenylalanine.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

L-Phenylalanine, chloro-, methyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Phenylalanine, chloro-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The chlorine substitution on the phenyl ring can influence its binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Key Compounds:

  • Methyl 2-amino-3-phenylpropanoate hydrochloride (CAS 5619-07-8): Lacks the chloro substituent on the amino group. Molecular weight: 215.68 g/mol. Exhibits a linear structure (NH₃⁺CHCH₂C₆H₅COOCH₃·Cl⁻) and serves as a precursor for peptide synthesis .
  • (S)-Methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride (CAS 10342-47-9): Features an amide-linked branched-chain amino substituent. Molecular weight: 384.9 g/mol. Used in diastereomeric peptide studies .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound C₁₀H₁₃Cl₂NO₂ 250.13 (calculated) NHCl at C2
Methyl 2-amino-3-phenylpropanoate HCl C₁₀H₁₄ClNO₂ 215.68 NH₂ at C2
(S)-Methyl 2-amide derivative HCl C₁₆H₂₄ClN₂O₃ 384.9 Amide-linked NH₂

Key Differences :

  • Amide derivatives (e.g., CAS 10342-47-9) exhibit reduced basicity due to delocalization of the amino group’s lone pair, whereas the target’s NHCl group may participate in unique hydrogen-bonding interactions .

Ester Group Modifications

Key Compounds:

  • Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride (CAS 99240-02-5): Hexyl ester increases lipophilicity (logP ~3.5 estimated) compared to methyl esters. Molecular weight: 285.81 g/mol .
  • Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride: Ethyl ester with a hydroxyl group at C2. Molecular weight: 245.70 g/mol; used in taxane-related syntheses .
Compound Ester Group Molecular Weight (g/mol) Key Feature
Target Compound Methyl 250.13 -
Hexyl analog HCl Hexyl 285.81 Increased lipophilicity
Ethyl hydroxy derivative Ethyl 245.70 C2 hydroxylation

Key Differences :

  • Methyl esters (target) typically exhibit higher volatility and faster hydrolysis rates than bulkier esters (e.g., hexyl) .
  • Ethyl esters with hydroxyl groups (e.g., CAS 864238-20-0) introduce additional hydrogen-bonding sites, affecting solubility and crystallinity .

Phenyl Ring Substitutions

Key Compounds:

  • Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8): Para-fluoro substitution enhances electronegativity. Molecular weight: 233.67 g/mol; used in fluorinated amino acid studies .
  • (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride: Diazenyl group adds conjugation and redox activity. Molecular weight: 305.76 g/mol .
Compound Phenyl Substituent Molecular Weight (g/mol) Key Property
Target Compound None (plain phenyl) 250.13 -
4-Fluoro analog HCl 4-F 233.67 Enhanced electronegativity
Diazenyl derivative HCl 4-(N=NPh) 305.76 Conjugation/redox activity

Key Differences :

  • Fluorination at the para position (CAS 64282-12-8) increases metabolic stability and alters π-π stacking interactions in protein binding .

Stereochemical Variations

Key Compounds:

  • Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride: Dual stereocenters at C2 and C3. Optical rotation: Not reported; used in chiral resolution studies .
  • (L,D)-BocFFOMe hydrochloride : Diastereomeric dipeptide methyl ester. Yield: 57% after HCl deprotection; highlights configuration-dependent self-assembly .

Key Differences :

  • The target’s (2S) configuration contrasts with (2R,3S) derivatives, affecting enzymatic recognition and crystallization behavior .
  • Diastereomeric mixtures (e.g., CAS 159549-88-9) demonstrate configuration-dependent solubility and reactivity, critical for pharmaceutical purity .

Analytical Benchmarks from Analogs :

  • ¹H NMR : Expected δ ~3.6–3.8 ppm (OCH₃), δ ~4.0–4.5 ppm (CHNHCl), and aromatic protons at δ ~7.2–7.4 ppm (cf. ).
  • Melting Point : Estimated 160–170°C based on methyl ester analogs (: m.p. 165–166°C).
  • Optical Rotation : [α]D²⁰ ≈ -10° to -15° (cf. : [α]D²⁰ = -13.4).

Q & A

Q. What are the optimal synthetic routes for methyl (2S)-2-(chloroamino)-3-phenylpropanoate hydrochloride?

  • Methodological Answer : The synthesis involves sequential protection, coupling, and deprotection steps. A plausible route includes:

Amine Protection : Protect the primary amine of a chiral amino acid precursor (e.g., L-alanine derivatives) using Boc anhydride to prevent unwanted side reactions .

Chloroamino Group Introduction : Perform electrophilic substitution or nucleophilic displacement using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled pH and temperature .

Esterification : React with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester .

Hydrochloride Salt Formation : Treat the final product with HCl in diethyl ether to enhance solubility and stability .
Key Considerations : Monitor enantiomeric purity via chiral HPLC or polarimetry, as racemization may occur during chlorination .

Q. How can researchers characterize methyl (2S)-2-(chloroamino)-3-phenylpropanoate hydrochloride using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify the methyl ester (δ ~3.7 ppm), phenyl protons (δ ~7.2-7.4 ppm), and chloroamino protons (δ ~5.5-6.0 ppm). Diastereotopic protons may split into multiplets due to chiral centers .
  • ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and quaternary carbons adjacent to chlorine .
  • HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS to verify molecular weight (e.g., [M+H⁺] = 248.6) and purity (>95%) .
  • X-ray Crystallography : Resolve stereochemistry ambiguities by growing single crystals in ethanol/water mixtures .

Q. What factors influence the stability of this compound in aqueous and solid-state conditions?

  • Methodological Answer :
  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but may hydrolyze in alkaline environments. Use buffered solutions (e.g., citrate buffer) for storage .
  • Moisture Control : Store desiccated at −20°C to prevent deliquescence and degradation .
  • Light Exposure : Protect from UV light to avoid radical-induced decomposition of the chloroamino group .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for introducing the chloroamino group?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates during chlorination. Software like Gaussian or ORCA can predict energy barriers and regioselectivity .
  • Solvent Effects : Simulate solvent interactions (e.g., DCM vs. THF) using COSMO-RS to identify conditions minimizing side reactions .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., via in-situ IR spectroscopy) to refine models .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :
  • Error Source Analysis :
Discrepancy Type Possible Cause Resolution
Unexpected ¹H NMR shiftsSolvent polarity effectsRe-run NMR in deuterated DMSO or CDCl₃ .
Missing MS peaksIn-source fragmentationUse softer ionization (e.g., MALDI-TOF) .
  • Theoretical Refinement : Adjust computational parameters (e.g., basis sets in DFT) to account for relativistic effects from chlorine .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-Boc-protected intermediates to enforce stereochemical control during chlorination .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived phosphoric acids) to selectively process undesired enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Convert the racemic mixture into diastereomeric salts (e.g., with L-tartaric acid) and selectively crystallize .

Key Considerations for Advanced Studies

  • Biological Applications : Investigate the compound’s role as a protease inhibitor via kinetic assays (e.g., IC₅₀ measurements) using fluorogenic substrates .
  • Environmental Impact : Assess biodegradability using OECD 301D guidelines to inform waste disposal protocols .

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